molecular formula C6H8N2 B089654 2,5-Dimethylpyrazine CAS No. 123-32-0

2,5-Dimethylpyrazine

Cat. No. B089654
CAS RN: 123-32-0
M. Wt: 108.14 g/mol
InChI Key: LCZUOKDVTBMCMX-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrazine is a pyrazine compound that is mainly formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during cooking or roasting process .


Synthesis Analysis

2,5-Dimethylpyrazine can be synthesized from L-Threonine by a simple bacterial manipulation system . The synthesis involves the use of L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21, NADH oxidase (EhNOX) from Enterococcus hirae, aminoacetone oxidase (ScAAO) from Streptococcus cristatus and L-threonine transporter protein (EcSstT) from Escherichia coli BL21 . Another method involves the interaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts; by self-condensation of aminoacetone, followed by oxidation with mercury chloride .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethylpyrazine is C6H8N2 . The complexation of 2,5-dimethylpyrazine (2,5-DMP) with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone (CLA) leads to the formation of the hydrogen bonded OH⋯N infinite chains without any proton transfer .


Chemical Reactions Analysis

2,5-Dimethylpyrazine is formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during cooking or roasting process .


Physical And Chemical Properties Analysis

2,5-Dimethylpyrazine is a liquid with a refractive index of n20/D 1.502 (lit.) . It has a boiling point of 155 °C (lit.) and a density of 0.99 g/mL at 25 °C (lit.) . It is colorless to pale yellow with a distinct odor resembling roasted peanuts or coffee .

Scientific Research Applications

Biofuel Production

2,5-Dimethylpyrazine (2,5-DMP) is used in the production of biofuels . It’s an attractive alternative to chemical synthesis, and recent studies have focused on engineering microbes like Escherichia coli for high-yielding 2,5-DMP synthesis .

Food Flavoring

2,5-DMP is a permissible food flavoring agent used in the preparation of flavorings for various foods such as cocoa, coffee beans, peanut beans, wheat gluten, meats, nuts, and potatoes .

Pharmaceutical Applications

In the pharmaceutical industry, 2,5-DMP is an important raw material for the preparation of 5-methylpyrazine-2-carboxylic acid . This substance is structurally related to the final synthesis of sulfonylurea derivatives and is used in the treatment of type II diabetes .

Lipid-Lowering Drug Synthesis

2,5-DMP is also an intermediate in the synthesis of the lipid-lowering drug amoxicillin .

Microbial Cell Factories

Efforts have been made to develop efficient microbial cell factories for the production of 2,5-DMP . The previously reported recombinant strains have exhibited low yields and relied on expensive antibiotics and inducers .

Tea Flavoring

The concentration of 2,5-dimethylpyrazine increases significantly by adding additional l-theanine to 2nd roasted tea . It contributes to the formation of a key roasted peanutty flavor in Oolong tea .

Tuberculosis Treatment

2,5-Dimethyl pyrazine is used in the creation of pyrazinamide, an essential component in treating tuberculosis . It combines with other antitubercular drugs to combat Mycobacterium tuberculosis infections .

Safety And Hazards

2,5-Dimethylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Recently, engineering microbes to produce 2,5-DMP has become an attractive alternative to chemical synthesis approach . In the future, metabolic engineering strategies could be used to optimize the modified Escherichia coli BL21 (DE3) strain for efficient synthesis of 2,5-DMP .

properties

IUPAC Name

2,5-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3
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InChI Key

LCZUOKDVTBMCMX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CN=C(C=N1)C
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID6047652
Record name 2,5-Dimethylpyrazine
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour
Record name 2,5-Dimethylpyrazine
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

154.00 to 156.00 °C. @ 760.00 mm Hg
Record name 2,5-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,5-Dimethylpyrazine
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Density

0.982-1.000
Record name 2,5-Dimethylpyrazine
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Vapor Pressure

1.5 [mmHg]
Record name 2,5-Dimethylpyrazine
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Product Name

2,5-Dimethylpyrazine

CAS RN

123-32-0
Record name 2,5-Dimethylpyrazine
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Record name 2,5-DIMETHYLPYRAZINE
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Melting Point

15 °C
Record name 2,5-Dimethylpyrazine
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Synthesis routes and methods

Procedure details

An alternate pathway for the synthesis of piperazine-2,5-dicarboxylates 64-66 involved reduction of the corresponding pyrazine precursors. Preparation of piperazine-2,5-dicarboxylic acid 64 had been reported in Felder, Von E., Maffei, S., Peitra, S. and Pitre, D., Helv. Chim. Acta. 1960, 43, 888-896, from pyrazine diester 83. Hydrolsis of 83 followed by hydrogenation of the alkaline solution at room temperature was reported to afford trans-64, but no evidence for the geometric assignment was provided. Diacid 64 was prepared from the corresponding pyrazine 82. Synthesis of pyrazine-2,5-dicarboxylic acid 82 had been reported by several authors. See Krems, I. J., and Spoerri, P. E., J. Amer. Chem. Soc. 1946, 68, 527-528; Mager, H. I. X. and Berends, W., Rec. Trav. Chim. 1958, 77, 827-841; Kimura, T., Yamada, S., Kanzahi, K. and Kato, K., Jpn. Patent 1960, 10,510 through Chem. ABs. 1961, 55, 9439; Schut, W. J., Mager, H. I. X., and Berends, W., Rec Trav. Chim. 1961, 80, 391-398 and Fujii, S., Kikucki, R. and Kushida, H., J. Org. Chem. 1966, 31, 2239-2241. Oxidation using SeO2 in refluxing pyridine-water afforded 82 in 65-71% yield from commercially available 2,5-dimethylpyrazine. An alkaline solution of diacid 82 at 50°-60° C. and 40-42 psi H2 pressure using Pd/C catalyst over a period of 12 h afforded an isomeric mixture of 64 in 98% yield. The isomers were separated by crystallization from water under controlled pH. The trans isomer crystallized at pH 5.5-6.5. Further acidification to pH 4.0-5.0 resulted in crystallization of cis-64. Geometric configurations were assigned by [1H]--NMR analysis. ##STR27##
Quantity
0 (± 1) mol
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reactant
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pyridine water
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[Compound]
Name
piperazine-2,5-dicarboxylates
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[Compound]
Name
pyrazine diester
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83
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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